molecular formula C11H14N2O2 B11810576 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11810576
M. Wt: 206.24 g/mol
InChI Key: PBYZFMLNMQTPIZ-UHFFFAOYSA-N
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Description

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment . This environmentally friendly technique allows for the high-yield synthesis of various substituted carbamates, including those featuring pyridine and pyrrolidine rings.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl derivatives: These compounds share the pyridine ring structure and may have similar chemical properties.

    Pyrrolidin-2-yl derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

Uniqueness

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one is unique due to its combination of both pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridine ring with a 1-acetylpyrrolidin-2-yl substituent. Its molecular formula is C11H14N2OC_{11}H_{14}N_2O, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of metabolic pathways.

Research indicates that this compound may interact with various biological targets, notably glucokinase, which plays a crucial role in glucose metabolism. This interaction suggests its potential as a therapeutic agent in managing conditions like diabetes by enhancing insulin sensitivity and regulating blood sugar levels.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows it to exhibit diverse biological activities. The presence of both the pyridine and pyrrolidine moieties contributes to its binding affinity and selectivity towards specific enzymes and receptors. Comparative analysis with structurally similar compounds reveals that variations in substituents can significantly affect biological outcomes.

Compound NameStructure CharacteristicsUnique Features
4-HydroxyquinolineHydroxyl group on a quinoline ringKnown for antibacterial properties
2-PyridoneSimple pyridine derivative with a carbonyl groupExhibits tautomerism; used in organic synthesis
Benzimidazole derivativesFused benzene and imidazole ringsDiverse biological activities, including anticancer

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate enzymatic activities, particularly those involved in carbohydrate metabolism. For instance, assays have shown its ability to enhance glucokinase activity, leading to increased glucose uptake in cell lines.

In Vivo Studies

Animal model studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that administration of this compound leads to significant reductions in blood glucose levels, suggesting its potential as an antidiabetic agent.

Case Study 1: Antidiabetic Potential

A recent study investigated the effects of this compound on diabetic rats. The compound was administered over four weeks, resulting in:

  • Reduction in fasting blood glucose levels : Decreased from an average of 250 mg/dL to 150 mg/dL.
  • Improvement in insulin sensitivity : Enhanced response to insulin administration was noted.

These findings support the hypothesis that this compound may serve as a viable candidate for diabetes management therapies.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in models of oxidative stress. Results indicated:

  • Reduction in oxidative stress markers : Levels of malondialdehyde decreased significantly.
  • Increase in antioxidant enzyme activity : Superoxide dismutase and catalase activities were elevated.

This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(1-acetylpyrrolidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-7-3-5-10(13)9-4-2-6-12-11(9)15/h2,4,6,10H,3,5,7H2,1H3,(H,12,15)

InChI Key

PBYZFMLNMQTPIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CC=CNC2=O

Origin of Product

United States

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